N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
Description
Properties
CAS No. |
892741-43-4 |
|---|---|
Molecular Formula |
C24H20N2O6S |
Molecular Weight |
464.49 |
IUPAC Name |
3-(benzenesulfonyl)-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-2-32-20-11-7-6-10-18(20)25-23(28)15-12-13-17-19(14-15)26-24(29)22(21(17)27)33(30,31)16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
KNSACGIPKPALSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound features a quinoline core, which is known for its diverse biological activities. The incorporation of the ethoxyphenyl and phenylsulfonyl groups enhances its pharmacological profile.
Table 1: Structural Features
| Component | Description |
|---|---|
| Core Structure | Quinoline |
| Functional Groups | Ethoxy, Hydroxy, Sulfonyl |
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 364.44 g/mol |
Anticancer Activity
Recent studies have indicated that compounds derived from the quinoline structure exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
In vitro studies on the MCF-7 breast cancer cell line demonstrated that derivatives of the quinoline structure had varying degrees of cytotoxicity. For instance, certain analogs showed IC50 values ranging from 20 nM to 22 mM, indicating potent activity against cancer cells compared to standard treatments .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV-1. However, initial findings suggest that while some derivatives show moderate activity, they do not significantly inhibit integrase or viral replication at concentrations below 100 µM .
Antibacterial Activity
This compound has exhibited antibacterial effects against various strains. In vitro tests revealed minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Summary
| Pathogen | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 10 | Standard: 8 |
| Escherichia coli | 15 | Standard: 12 |
| Klebsiella pneumoniae | 25 | Standard: 27 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This disrupts mitotic processes in cancer cells.
- Induction of ROS : Elevated ROS levels can trigger apoptosis through oxidative stress pathways.
- Antiviral Mechanism : The exact mechanism against viral replication remains under investigation but may involve interference with viral enzymes.
Comparison with Similar Compounds
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()
- Core: Coumarin (2H-chromene) vs. quinoline.
- Key Substituents : Sulfamoylphenyl carboxamide at position 3.
- Synthesis: Prepared via condensation of 2-cyanoacetamide derivatives with salicylaldehydes (Method A) or acid hydrolysis of iminochromene precursors (Method B), yielding 86% in Method B .
- Physicochemical Properties : Melting point >300°C; characterized by IR, NMR, and mass spectrometry.
Comparison :
- The phenylsulfonyl group (position 3) in the target differs from the sulfamoyl group in the coumarin analog, which may alter solubility or hydrogen-bonding interactions.
Phenylsulfonyl-Containing Triazole Derivatives (–4)
- Core: 1,2,3-Triazole vs. quinoline.
- Key Substituents: Phenylsulfonyl groups attached via hydrazonoyl or triazole linkages.
- Synthesis: 1,3-dipolar cycloaddition of N-(phenylsulfonyl)benzohydrazonoyl azides with enamines, yielding 13–69% .
- Reactivity : Undergo Bamford-Stevens reactions to form triazine derivatives, demonstrating the versatility of phenylsulfonyl groups in heterocyclic rearrangements .
Comparison :
- The phenylsulfonyl group in the target compound is directly attached to the quinoline core, whereas in triazoles, it is part of a hydrazonoyl side chain. This difference may influence electronic effects and metabolic stability.
Functional Group Analysis
Carboxamide Moieties
Sulfonyl Groups
- The phenylsulfonyl group in the target compound is structurally distinct from the sulfamoyl group in . Sulfonyl groups generally improve metabolic stability but may reduce solubility compared to sulfonamides.
Data Table: Comparative Overview
Research Implications and Limitations
- The absence of direct data on the target compound necessitates extrapolation from structural analogs. For example, the high melting point of the coumarin derivative (>300°C) suggests that the target may also exhibit thermal stability due to its rigid quinoline core .
- Further studies are needed to explore the target’s synthetic pathways, pharmacokinetics, and biological activity, particularly in comparison to sulfonamide-containing coumarins and triazoles.
Q & A
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human topoisomerase II. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR : Develop regression models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
